molecular formula C14H10FN3OS B14923993 N-(4-(1H-Imidazol-1-yl)phenyl)-5-fluorothiophene-2-carboxamide

N-(4-(1H-Imidazol-1-yl)phenyl)-5-fluorothiophene-2-carboxamide

Cat. No.: B14923993
M. Wt: 287.31 g/mol
InChI Key: RNWBHVLPBFYIMB-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features an imidazole ring, a thiophene ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring and fluorinated phenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

5-fluoro-N-(4-imidazol-1-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H10FN3OS/c15-13-6-5-12(20-13)14(19)17-10-1-3-11(4-2-10)18-8-7-16-9-18/h1-9H,(H,17,19)

InChI Key

RNWBHVLPBFYIMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)F)N3C=CN=C3

Origin of Product

United States

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